Morin hydrate

Overview

Description

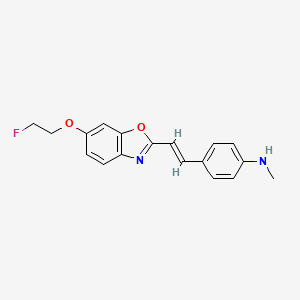

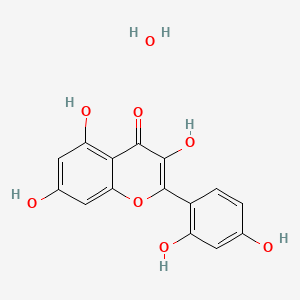

Morin hydrate is a yellowish pigment and a fluorescent indicator . It is used for the fluorimetric determination of several metals, mostly aluminum . It is a flavonoid derivative that can be isolated from Maclura pomifera (Osage orange), Maclura tinctoria (old fustic), and from leaves of Psidium guajava (common guava) .

Molecular Structure Analysis

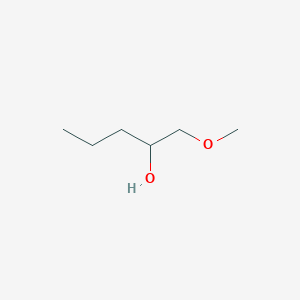

Morin hydrate has the empirical formula C15H10O7 . Its molecular weight is 302.24 (anhydrous basis) . It is a pale yellow or yellow needle-like crystal or amorphous powder .Chemical Reactions Analysis

Morin hydrate’s solubility and degradation kinetics in different physiological media were investigated via classical spectroscopic methods . The solubility of Morin hydrate was found to be pH-dependent and increased with the increase in pH .Physical And Chemical Properties Analysis

Morin hydrate has a density of 1.3616 (rough estimate), a melting point of 299-300°C (dec.) (lit.), a boiling point of 363.28°C (rough estimate), and a flashing point of 249.3°C . It is soluble in ethanol, alkalis, acetic acid, and slightly soluble in water .Scientific Research Applications

Metabolic Diseases

Morin hydrate has been found to exhibit therapeutic effects against various metabolic diseases . Its unique chemical structure allows it to play a crucial role in numerous signaling pathways, such as apoptosis, autophagy, and inflammation, to prevent disease and attenuate the progression of the illness .

Cardiovascular Diseases

Morin hydrate has shown potential in treating cardiovascular diseases . It interacts with the NF-κB and Keap1/Nrf2 signaling pathways, which are critical in cardiovascular health .

Neurological Diseases

Research has indicated that Morin hydrate can be beneficial in treating neurological diseases . Its anti-inflammatory properties have been highlighted in both in vitro and in vivo studies .

Liver Injury

Morin hydrate has been discovered to have therapeutic effects against liver injury . Its safety and bioavailability features make it a promising bioactive compound for the development of innovative medications to treat liver ailments .

Diabetes

Morin hydrate has shown potential in the treatment of diabetes . It plays a crucial role in the Wnt/β-catenin signaling pathway, which is important in the regulation of blood glucose levels .

Cancer Treatment

Morin hydrate has been found to have potential applications in cancer treatment . For instance, it has been investigated for its use in melanoma therapy . Morin hydrate was successfully loaded into mesoporous silica nanoparticles (MSNs) to enhance its bioavailability and consequently increase the antitumor effects in melanoma cells .

Gastritis and Myocardial Infarction

Morin hydrate has been found to exhibit therapeutic effects against gastritis and myocardial infarction . Its unique chemical structure allows it to interact with various signaling pathways to prevent these diseases and attenuate their progression .

Nephrotoxicity

Morin hydrate has shown potential in treating nephrotoxicity . Its anti-inflammatory properties have been highlighted in both in vitro and in vivo studies .

Mechanism of Action

Target of Action

Morin hydrate, a bioflavonoid found in various fruits and plants, exhibits a wide range of therapeutic effects due to its unique chemical structure . It primarily targets numerous signaling pathways, such as apoptosis, autophagy, inflammation, NF-κB, Keap1/Nrf2, and Wnt/β-catenin . These targets play crucial roles in preventing diseases and attenuating the progression of illnesses .

Mode of Action

Morin hydrate interacts with its targets to modulate their activities. For instance, it inhibits the NF-κB pathway, which is involved in inflammation and immune responses . It also modulates the Keap1/Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . Furthermore, it affects the Wnt/β-catenin pathway, which plays a key role in cellular processes such as cell proliferation and differentiation .

Biochemical Pathways

Morin hydrate affects several biochemical pathways. It plays a crucial role in the apoptosis pathway, a process of programmed cell death that occurs in multicellular organisms . It also influences the autophagy pathway, a cellular degradation process that maintains homeostasis or normal functioning by protein degradation and turnover of the destroyed cell organelles for new cell formation . Moreover, it modulates the NF-κB, Keap1/Nrf2, and Wnt/β-catenin signaling pathways, which are involved in inflammation, oxidative stress response, and cell proliferation, respectively .

Pharmacokinetics

The safety and bioavailability features of morin hydrate make it a promising bioactive compound for the development of innovative medications . The presence of intermolecular interactions between albumin and morin conjugates leads to a slow morin removal from the body . The solubility and stability of morin hydrate vary significantly in different biological media and storage conditions . Its solubility is pH-dependent and increases with the increase in pH .

Result of Action

The molecular and cellular effects of morin hydrate’s action are diverse. It exhibits anti-inflammatory effects by inhibiting nitric oxide production, downregulating inducible nitric oxide synthase expression, and modulating ERK/JNK and p65 phosphorylation . Additionally, it suppresses Src/FAK phosphorylation and downregulates β-catenin expression induced by lipopolysaccharide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of morin hydrate. For instance, the level of protonation of the hydroxyl groups plays a significant role during the morin–HSA binding process, and it was evident from the fact that with the increase of the buffer pH from 6.4 to 8.4, the binding ability of morin to protein decreased .

Safety and Hazards

Morin hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool and well-ventilated place .

Relevant Papers

- "Morin Hydrate Encapsulation and Release from Mesoporous Silica Nanoparticles for Melanoma Therapy"

- "Morin hydrate attenuates chronic stress-induced memory impairment and degeneration of hippocampal subfields in mice: The role of oxidative, nitrergic and neuroinflammatory pathways"

- "Therapeutic Potential of Morin Hydrate Against Rifampicin Induced Hepato and Renotoxicity in Albino Wistar Rats: Modulation of Organ Function, Oxidative Stress and Inflammatory Response"

- "Morin hydrate: A comprehensive review on novel natural therapeutic agent for multiple diseases"

properties

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;/h1-5,16-19,21H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUBTSPIIFYCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morin hydrate | |

CAS RN |

654055-01-3 | |

| Record name | 2',3,4',5,7-Pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-bis((S)-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3182327.png)

![Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3182356.png)

![2-[[4-(2-Ethylphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3182388.png)

![4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3182392.png)

![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)